molecular formula C8H13NO B1213332 Supinidine CAS No. 551-59-7

Supinidine

Cat. No.: B1213332
CAS No.: 551-59-7
M. Wt: 139.19 g/mol
InChI Key: XMJAZPFSQQKHEG-QMMMGPOBSA-N
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Description

Supinidine is an organic compound that belongs to the class of alkaloids and derivatives . These are naturally occurring chemical compounds that contain mostly basic nitrogen atoms . The molecular formula of this compound is C8H13NO .


Synthesis Analysis

The synthesis of this compound has been achieved via a carbon–carbon bond formation at the α-position to the nitrogen by employing an intramolecular carbenoid displacement (ICD) reaction as a key step . A route towards the pyrrolizidine nucleus from derivatives of 5-acetylpyrrolidin-2-one using an intramolecular Wittig reaction with vinylphosphonium salts has also been described .


Molecular Structure Analysis

The molecular weight of this compound is 139.19 . The average mass is 139.195 Da and the monoisotopic mass is 139.099716 Da .


Chemical Reactions Analysis

This compound is part of the pyrrolizidine alkaloids (PAs), which are heterocyclic organic compounds synthesized by plants that are thought to act as defense compounds against herbivores . More than 660 different PAs have been detected .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C8H13NO) and molecular weight (139.19) .

Scientific Research Applications

Alkaloids in Chromolaena Pulchella

A study by (Gómez-Hurtado et al., 2013) identified two new pyrrolizidine alkaloids in the roots of Chromolaena pulchella, including supinidine. The research focused on the physical and spectroscopic properties of these alkaloids and their absolute configuration.

Enantioselective Synthesis of Pyrrolizidine Alkaloids

(Senter et al., 2012) reported the first total synthesis of (+)-amabiline, a pyrrolizidine alkaloid from Cynoglossum amabile, using a method that includes the construction of the unsaturated pyrrolizidine or (-)-supinidine core. This synthesis is significant for the study of alkaloids, including this compound.

Pharmacokinetic Characterization in Rats

A study by (Song et al., 2021) on supinoxin, a novel anticancer drug, included pharmacokinetic characterization in rats. Although not directly on this compound, this study is relevant for understanding the broader category of compounds related to this compound.

Alkaloids in Medicinal Plants

Research by (Hasan et al., 2022) on Helotropium supinum, a medicinal plant, included the analysis of phytochemical constituents such as alkaloids, which are related to this compound. This study provides insights into the use of these compounds in traditional medicine.

Anti-Cancer Properties

(Tentler et al., 2018) conducted preclinical studies of RX-5902 (Supinoxin), an anti-cancer compound affecting molecules in the Wnt canonical pathway. While not directly about this compound, this research is relevant for its connection to the broader category of compounds including this compound.

Safety and Hazards

The safety data sheet for Supinidine indicates that it may be harmful if swallowed . It can cause skin and eye irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .

Properties

IUPAC Name

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,8,10H,1-2,4-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJAZPFSQQKHEG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=CCN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=CCN2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221884
Record name (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-59-7
Record name (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Supinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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